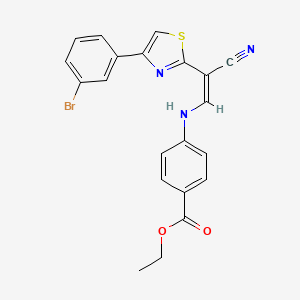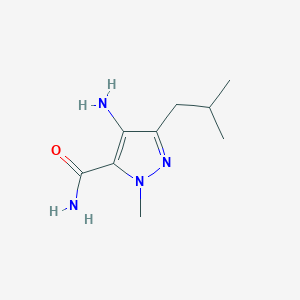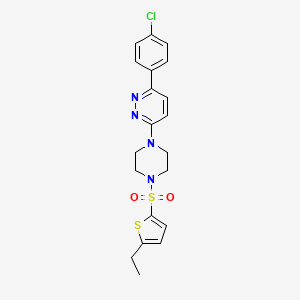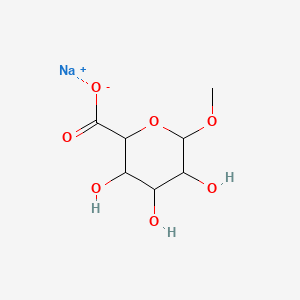
(Z)-ethyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-ethyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate” is a chemical compound that is part of a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives . These compounds have been synthesized to overcome microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .
Synthesis Analysis
The synthesis of these compounds involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide . The molecular structures of the synthesized compounds were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis
The molecular structures of these compounds were confirmed by physicochemical and spectral characteristics . The 13C-NMR spectra of the thiazole derivatives displayed the fine conformity of their proposed molecular structure .Chemical Reactions Analysis
The synthesized compounds were evaluated for their in vitro antimicrobial activity using a turbidimetric method and anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were confirmed by elemental analysis results of the thiazole derivatives which were found to lie within the limits of ±0.5% of the theoretical results .Mechanism of Action
The mechanism of action of (Z)-ethyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate involves the inhibition of specific enzymes and signaling pathways in cells. The compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also inhibits the replication of viruses by interfering with the viral life cycle. The compound has also been shown to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo studies. The compound has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the replication of viruses in cells. The compound has also been shown to have antibacterial properties and has the potential to be used in the treatment of bacterial infections.
Advantages and Limitations for Lab Experiments
The advantages of using (Z)-ethyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate in lab experiments include its potential applications in various scientific research studies. The compound has shown promising results in inhibiting the growth of cancer cells, inhibiting the replication of viruses, and killing bacteria. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
The future directions for (Z)-ethyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate include further studies to determine its potential applications in the field of medicine. The compound has shown promising results in various studies, and further research is needed to determine its safety and efficacy in humans. The compound has the potential to be used in cancer therapy, antiviral therapy, and the treatment of bacterial infections. Further studies are also needed to optimize the synthesis method of the compound to obtain a higher yield.
Synthesis Methods
The synthesis method of (Z)-ethyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate involves the reaction of 4-amino benzoic acid ethyl ester with 2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl bromide in the presence of a base. This reaction results in the formation of this compound. The synthesis method has been optimized to obtain a high yield of the compound.
Scientific Research Applications
The (Z)-ethyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate has shown potential applications in various scientific research studies. It has been studied for its anticancer, antiviral, and antimicrobial properties. The compound has been shown to inhibit the growth of cancer cells and has the potential to be used in cancer therapy. It has also been studied for its antiviral properties and has shown promising results in inhibiting the replication of viruses. The antimicrobial properties of the compound have also been studied, and it has shown potential in the treatment of bacterial infections.
properties
IUPAC Name |
ethyl 4-[[(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O2S/c1-2-27-21(26)14-6-8-18(9-7-14)24-12-16(11-23)20-25-19(13-28-20)15-4-3-5-17(22)10-15/h3-10,12-13,24H,2H2,1H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCSFJJPSMMGNI-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B2979503.png)

![N-cyclohexyl-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2979506.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(4-methylquinazolin-2-yl)methyl]amino}acetamide](/img/structure/B2979508.png)


![(2E)-2-[2-(3-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B2979512.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2979514.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2979516.png)

![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2979522.png)
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2979524.png)
